molecular formula C15H14O3 B6352420 2-(4-(p-Tolyloxy)phenyl)acetic acid CAS No. 861067-11-0

2-(4-(p-Tolyloxy)phenyl)acetic acid

Cat. No.: B6352420
CAS No.: 861067-11-0
M. Wt: 242.27 g/mol
InChI Key: ASLLHEFFXKSVHB-UHFFFAOYSA-N
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Description

2-(4-(p-Tolyloxy)phenyl)acetic acid is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . It is characterized by the presence of a phenylacetic acid moiety substituted with a p-tolyloxy group. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(p-Tolyloxy)phenyl)acetic acid typically involves the reaction of p-tolyloxybenzene with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the p-tolyloxy group displaces the chlorine atom in chloroacetic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional steps such as solvent extraction and distillation to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-(p-Tolyloxy)phenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-(p-Tolyloxy)phenyl)acetic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-(4-(p-Tolyloxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(p-Tolyloxy)phenyl)-5-methylisoxazole-4-carboxylic acid
  • 2-(p-Tolyloxy)-5-chlorobenzoic acid
  • 1-(4-(p-Tolyloxy)phenyl)ethanamine

Uniqueness

2-(4-(p-Tolyloxy)phenyl)acetic acid is unique due to its specific substitution pattern and the presence of both a phenylacetic acid moiety and a p-tolyloxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-[4-(4-methylphenoxy)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-2-6-13(7-3-11)18-14-8-4-12(5-9-14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLLHEFFXKSVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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